2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776915
InChI: InChI=1S/C25H26N2O6/c1-15-18(25(29)33-22-13-16(30-2)12-21(32-4)24(15)22)14-23(28)26-9-11-27-10-8-17-19(27)6-5-7-20(17)31-3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,26,28)
SMILES:
Molecular Formula: C25H26N2O6
Molecular Weight: 450.5 g/mol

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14776915

Molecular Formula: C25H26N2O6

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide -

Specification

Molecular Formula C25H26N2O6
Molecular Weight 450.5 g/mol
IUPAC Name 2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C25H26N2O6/c1-15-18(25(29)33-22-13-16(30-2)12-21(32-4)24(15)22)14-23(28)26-9-11-27-10-8-17-19(27)6-5-7-20(17)31-3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,26,28)
Standard InChI Key KKIHBZBQZQKEHY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Introduction

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that combines chromen and indole moieties, offering potential applications in medicinal chemistry and biological research. This compound's unique structure, featuring a chromone backbone and an indole group, suggests it may exhibit various biological activities, such as anti-inflammatory and anticancer properties.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, requiring careful optimization of reaction conditions to ensure high yields and purity of the final product. Common reagents used in such reactions include various organic solvents and catalysts, which can influence the product's properties and yield.

Biological Activities and Potential Applications

Preliminary studies suggest that 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide may exhibit anti-inflammatory and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors, influencing metabolic pathways and cellular signaling.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action and potential therapeutic applications. These studies often focus on identifying specific molecular targets and assessing the compound's ability to modulate biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, but its unique combination of chromen and indole moieties may confer distinct biological activities and greater synthetic versatility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator